![molecular formula C19H16N2O4 B2494929 N-(benzo[d][1,3]dioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-73-0](/img/structure/B2494929.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
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Description
The compound of interest falls into the category of synthetic organic molecules that exhibit significant biological activity due to their complex structure. While direct studies on this specific compound are limited, research on similar structures provides insights into their synthesis, molecular structure, chemical reactions, properties, and potential applications in various fields, excluding direct drug use and side effects.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic organic or heterocyclic compounds. For instance, the microwave-assisted synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives showcases a method for creating complex molecules with potential antibacterial properties (Borad et al., 2015). These processes highlight the versatility of organic synthesis techniques in accessing diverse molecular frameworks.
Molecular Structure Analysis
Structural analysis of complex molecules like the one often involves spectroscopic techniques, including NMR, IR, and mass spectrometry. These techniques allow for the detailed characterization of the molecular structure, including functional groups and the spatial arrangement of atoms. The synthesis and characterization of related compounds, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, demonstrate the use of these analytical methods to confirm molecular identities (Khodot & Rakitin, 2022).
Scientific Research Applications
Antimicrobial and Antioxidant Agents
Research has been dedicated to the synthesis of compounds bearing benzodiazepine, benzimidazole, benzothiazole, and indole moieties, showing potent antimicrobial activity against bacteria and fungi, as well as significant antioxidant activity. These compounds were synthesized through Claisen–Schmidt condensation and screened for their in-vitro antimicrobial activity using the agar plate diffusion method and for antioxidant activities through various assays (Basavaraj S Naraboli & J. S. Biradar, 2017). Another study focused on benzazole derivatives, which were evaluated for their antimicrobial activity against a range of bacterial and fungal strains, showing some compounds had activity against Staphylococcus epidermidis at lower concentrations (N. Karalı et al., 2004).
Pharmacological Characterization
A specific antagonist ligand of A2B adenosine receptors, MRE 2029-F20, was studied for its binding to human A2B receptors, showing a high affinity and providing a useful tool for the pharmacological characterization of this receptor subtype (P. Baraldi et al., 2004).
Anticonvulsant Activity
Dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylate derivatives were developed as potential anticonvulsants. One compound showed significant anticonvulsant and antioxidant activities, supported by molecular properties prediction data (G. Prasanthi et al., 2013).
Dye-Sensitized Solar Cells
Research into improving photoelectric conversion efficiency of dye-sensitized solar cells through co-sensitization with near-IR absorbing cyanine dye demonstrated that certain molar ratios of dye mixtures could generate higher power conversion efficiencies, indicating a promising method for enhancing the photoelectrical properties of these solar cells (Wenjun Wu et al., 2009).
Anti-inflammatory and Antitumor Properties
The development of novel compounds for potential anti-inflammatory and antitumor applications has also been explored. For example, indol-3-yl-oxoacetamides were synthesized and evaluated as potent cannabinoid receptor type 2 ligands, with certain derivatives showing high potency and selectivity (Rareş-Petru Moldovan et al., 2017). Additionally, N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides were prepared and showed promising results in anticancer activity screening (V. Horishny et al., 2020).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-17(13-5-3-4-6-14(13)21(11)2)18(22)19(23)20-12-7-8-15-16(9-12)25-10-24-15/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBYOYRZLILLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide |
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